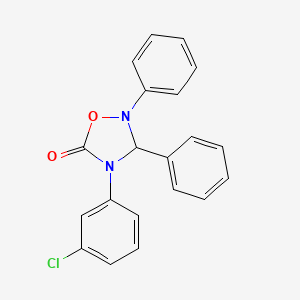![molecular formula C22H37ClN2O3S B15022110 N'-{[4-(2-chloroethyl)phenyl]sulfonyl}tetradecanehydrazide](/img/structure/B15022110.png)
N'-{[4-(2-chloroethyl)phenyl]sulfonyl}tetradecanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-{[4-(2-chloroethyl)phenyl]sulfonyl}tetradecanehydrazide is a complex organic compound characterized by the presence of a sulfonyl group, a hydrazide group, and a long alkyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[4-(2-chloroethyl)phenyl]sulfonyl}tetradecanehydrazide typically involves multiple steps. One common method starts with the reaction of 4-(2-chloroethyl)benzenesulfonyl chloride with tetradecanehydrazide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N’-{[4-(2-chloroethyl)phenyl]sulfonyl}tetradecanehydrazide can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The sulfonyl group can be involved in redox reactions, although these are less common.
Hydrolysis: The hydrazide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly used.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.
Oxidation: Sulfone derivatives.
Hydrolysis: Carboxylic acids and amines.
Aplicaciones Científicas De Investigación
N’-{[4-(2-chloroethyl)phenyl]sulfonyl}tetradecanehydrazide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interfere with DNA synthesis.
Materials Science: Used in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its role in inhibiting certain enzymes and pathways in biological systems.
Industrial Applications: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of N’-{[4-(2-chloroethyl)phenyl]sulfonyl}tetradecanehydrazide involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and inhibition of DNA replication. This property makes it a potential candidate for anticancer therapies. Additionally, the sulfonyl group can interact with proteins and enzymes, altering their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-chloroethyl)-4-[(E)-phenyldiazenyl]aniline hydrochloride
- N-[4-(2-chloroethyl)phenyl]acetamide
Uniqueness
N’-{[4-(2-chloroethyl)phenyl]sulfonyl}tetradecanehydrazide is unique due to its combination of a long alkyl chain, a sulfonyl group, and a hydrazide group. This structure imparts specific chemical and physical properties that are not found in simpler analogs. For example, the long alkyl chain can enhance the compound’s solubility in organic solvents and its ability to interact with lipid membranes.
Propiedades
Fórmula molecular |
C22H37ClN2O3S |
|---|---|
Peso molecular |
445.1 g/mol |
Nombre IUPAC |
N'-[4-(2-chloroethyl)phenyl]sulfonyltetradecanehydrazide |
InChI |
InChI=1S/C22H37ClN2O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-22(26)24-25-29(27,28)21-16-14-20(15-17-21)18-19-23/h14-17,25H,2-13,18-19H2,1H3,(H,24,26) |
Clave InChI |
XBSYYASSEZDWSY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(=O)NNS(=O)(=O)C1=CC=C(C=C1)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(4-chlorophenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B15022031.png)
![1-{1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B15022036.png)

![N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(4-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B15022038.png)
![5-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B15022046.png)
![2-chloro-N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B15022053.png)

![4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 3-methoxybenzoate](/img/structure/B15022067.png)
![2,6-di-tert-butyl-4-{[(1-methyl-5-phenyl-1H-imidazol-2-yl)amino]methyl}phenol](/img/structure/B15022070.png)

![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide](/img/structure/B15022092.png)
![N-(4-bromophenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15022104.png)
![5-Amino-7-(4-chlorophenyl)-2-[(4-chlorophenyl)methylene]-3-oxo-4,7-dihydro-1,3-thiazolidino[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B15022106.png)

